(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
CAS No.: 477294-94-3
Cat. No.: VC7575134
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477294-94-3 |
|---|---|
| Molecular Formula | C16H14N2OS2 |
| Molecular Weight | 314.42 |
| IUPAC Name | (E)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C16H14N2OS2/c1-11-5-7-13-14(10-11)21-16(18(13)2)17-15(19)8-6-12-4-3-9-20-12/h3-10H,1-2H3/b8-6+,17-16? |
| Standard InChI Key | GNEXFSVSVBEPKQ-JNKFDQBJSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key motifs:
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A 3,6-dimethylbenzo[d]thiazole core, providing planar aromaticity and hydrogen-bonding capabilities.
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An acrylamide linker (–N–C(=O)–CH=CH–), enabling conformational flexibility and participation in Michael addition reactions.
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A thiophen-2-yl substituent, contributing π-conjugation and sulfur-based reactivity .
The (2E,NE) designation specifies the E-configuration of the acrylamide double bond and the non-equilibrium (NE) tautomeric state of the benzothiazole ring.
Table 1: Key Physicochemical Properties
Synthesis and Derivatization
Synthetic Routes
While explicit protocols for this compound remain unpublished, established methods for analogous benzothiazole-acrylamides involve:
Step 1: Benzothiazole Precursor Synthesis
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Cyclocondensation of 2-aminothiophenol with methyl ketones under acidic conditions to form 3,6-dimethylbenzo[d]thiazol-2(3H)-imine .
Step 2: Acrylamide Coupling
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Reaction of the benzothiazole imine with 3-(thiophen-2-yl)acryloyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA) at 0–5°C .
Step 3: Purification
Table 2: Optimization Parameters for Acrylamide Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents imine decomposition |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Molar Ratio (Imine:Acryloyl chloride) | 1:1.2 | Minimizes side products |
Biological Activities and Mechanisms
Antioxidant Properties
Benzo[b]thiophene derivatives mitigate oxidative stress in zebrafish models by:
Material Science Applications
Table 3: Comparative Analysis of Thiophene-Based Monomers
| Monomer | Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|
| Target Compound | 2.1 × 10⁻³ | 225 |
| 3-Thiopheneacrylic acid | 5.7 × 10⁻³ | 210 |
| 2-(Thiophen-3-yl)ethyl acrylate | 1.4 × 10⁻³ | 235 |
Research Challenges and Future Directions
Critical Knowledge Gaps
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Pharmacokinetics: No ADMET data available for this compound.
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Target Identification: Putative biological targets (e.g., STAT proteins) require validation .
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Scalable Synthesis: Current yields (∼60%) necessitate greener catalysts .
Recommended Studies
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